molecular formula C24H35N5O6 B3829049 Cbz-DL-Ala-DL-Pro-DL-Leu-Gly-NH2

Cbz-DL-Ala-DL-Pro-DL-Leu-Gly-NH2

Cat. No.: B3829049
M. Wt: 489.6 g/mol
InChI Key: SMHWZPBUCYICGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cbz-DL-Ala-DL-Pro-DL-Leu-Gly-NH2 is a synthetic peptide compound. The “Cbz” stands for carbobenzyloxy, a protecting group used in peptide synthesis to protect the amino group from unwanted reactions. This compound is composed of a sequence of amino acids: DL-alanine, DL-proline, DL-leucine, and glycine, with an amide group at the C-terminus. It is used in various scientific research applications, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cbz-DL-Ala-DL-Pro-DL-Leu-Gly-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Attachment of the first amino acid: The first amino acid, protected by the Cbz group, is attached to the resin.

    Deprotection: The protecting group is removed to expose the amino group.

    Coupling: The next protected amino acid is added using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) or HATU.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

    Cleavage: The peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods

Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple reactions simultaneously, increasing efficiency and yield. Additionally, large-scale production may involve optimization of reaction conditions, such as temperature, solvent, and reagent concentrations, to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Cbz-DL-Ala-DL-Pro-DL-Leu-Gly-NH2 can undergo various chemical reactions, including:

    Hydrogenation: The Cbz protecting group can be removed via catalytic hydrogenation using palladium on carbon (Pd/C) and hydrogen gas.

    Oxidation: The peptide can be oxidized using reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide (NaOCH3) or ammonia (NH3).

Common Reagents and Conditions

    Hydrogenation: Pd/C, H2 gas, room temperature.

    Oxidation: KMnO4 or OsO4, aqueous or organic solvents.

    Reduction: LiAlH4 or NaBH4, anhydrous conditions.

    Substitution: NaOCH3 or NH3, typically in methanol or ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrogenation will yield the deprotected peptide, while oxidation may result in the formation of carboxylic acids or aldehydes.

Scientific Research Applications

Cbz-DL-Ala-DL-Pro-DL-Leu-Gly-NH2 has several applications in scientific research:

    Chemistry: It is used as a model compound in peptide synthesis studies and to investigate reaction mechanisms.

    Biology: The compound is used in studies of enzyme-substrate interactions, particularly with proteases like prolyl endopeptidase.

    Medicine: Research involving this peptide focuses on its potential therapeutic applications, such as enzyme inhibitors or drug delivery systems.

    Industry: It is used in the development of peptide-based materials and as a standard in analytical techniques like high-performance liquid chromatography (HPLC).

Mechanism of Action

The mechanism of action of Cbz-DL-Ala-DL-Pro-DL-Leu-Gly-NH2 involves its interaction with specific molecular targets, such as enzymes. For example, prolyl endopeptidase can hydrolyze the peptide bond at the proline residue, leading to the formation of smaller peptide fragments. The Cbz group protects the amino terminus, preventing unwanted side reactions during synthesis and allowing for selective deprotection under mild conditions.

Comparison with Similar Compounds

Cbz-DL-Ala-DL-Pro-DL-Leu-Gly-NH2 can be compared with other similar compounds, such as:

    Cbz-DL-Ala-DL-Pro-DL-Leu-Gly-OH: Similar structure but with a free carboxyl group at the C-terminus instead of an amide group.

    Cbz-DL-Ala-DL-Pro-DL-Leu-Gly-OMe: Similar structure but with a methyl ester group at the C-terminus.

    This compound: Similar structure but with different amino acid sequences or protecting groups.

The uniqueness of this compound lies in its specific amino acid sequence and the presence of the Cbz protecting group, which allows for selective reactions and applications in various research fields.

Properties

IUPAC Name

benzyl N-[1-[2-[[1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H35N5O6/c1-15(2)12-18(21(31)26-13-20(25)30)28-22(32)19-10-7-11-29(19)23(33)16(3)27-24(34)35-14-17-8-5-4-6-9-17/h4-6,8-9,15-16,18-19H,7,10-14H2,1-3H3,(H2,25,30)(H,26,31)(H,27,34)(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMHWZPBUCYICGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NCC(=O)N)NC(=O)C1CCCN1C(=O)C(C)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H35N5O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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